A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4,6-dimethyl-2-hydroxypyridine, a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a pyridine ring substituted with cyano, methyl, and hydroxyl groups, contribute to its distinct chemical reactivity and potential for derivatization. This technical guide provides an in-depth overview of the core physicochemical properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, outlines detailed experimental protocols for their determination, and discusses its relevance in the context of drug discovery and development.
Physicochemical Properties
The physicochemical properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine are crucial for its handling, characterization, and application in synthetic chemistry and drug design. A summary of its key quantitative data is presented in the tables below.
Identification and Structural Data
| Property | Value |
| IUPAC Name | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Synonyms | 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2-pyridone |
| CAS Number | 769-28-8 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)C |
| InChI | InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) |
Physical and Chemical Properties
| Property | Value |
| Physical State | White to light yellow or light orange powder/crystal[2] |
| Melting Point | 285-287 °C (lit.)[2][3] |
| Boiling Point | 268.75°C (rough estimate)[2][3] |
| Density | 1.1828 g/cm³ (rough estimate)[2][3] |
| pKa | 9.06 ± 0.10 (Predicted)[2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[2] |
Spectral Data
| Spectroscopy | Key Features |
| Infrared (IR) | KBr wafer technique applicable for analysis.[1] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 148.[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to 3-Cyano-4,6-dimethyl-2-hydroxypyridine.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 3-Cyano-4,6-dimethyl-2-hydroxypyridine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities are used, including water, ethanol, methanol, and dimethylformamide.
-
Procedure: A small, accurately weighed amount of 3-Cyano-4,6-dimethyl-2-hydroxypyridine (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and recorded. If the compound dissolves, it is classified as soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Solution Preparation: A solution of 3-Cyano-4,6-dimethyl-2-hydroxypyridine of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Synthesis and Biological Relevance
General Synthesis Workflow
3-Cyano-4,6-dimethyl-2-hydroxypyridine is commonly synthesized via a one-pot, three-component reaction. This efficient method involves the condensation of an active methylene compound, a β-dicarbonyl compound, and an ammonia source. A simplified workflow for its synthesis is depicted below.
Caption: General workflow for the synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.
Biological Significance and Drug Development Potential
The pyridone scaffold, of which 3-Cyano-4,6-dimethyl-2-hydroxypyridine is a member, is a privileged structure in medicinal chemistry. Derivatives of 2-pyridone have been reported to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation, and as anticancer agents.[4] The presence of reactive functional groups (cyano, hydroxyl, and methyl) on the pyridine ring of 3-Cyano-4,6-dimethyl-2-hydroxypyridine makes it an attractive starting material for the synthesis of diverse derivatives. These derivatives can be further explored for their potential in various therapeutic areas, including oncology and infectious diseases. While direct modulation of a specific signaling pathway by 3-Cyano-4,6-dimethyl-2-hydroxypyridine has not been extensively documented, its utility as a key building block in the generation of compound libraries for high-throughput screening underscores its importance in the early stages of drug discovery.
Safety Information
As with any chemical substance, proper safety precautions should be taken when handling 3-Cyano-4,6-dimethyl-2-hydroxypyridine. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3-Cyano-4,6-dimethyl-2-hydroxypyridine possesses a well-defined set of physicochemical properties that are essential for its application in research and development. This guide provides a consolidated resource of its key characteristics and the experimental methodologies for their determination. The versatility of this compound as a synthetic intermediate, coupled with the established biological importance of the pyridone scaffold, positions it as a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.
